2,2,2-Trifluoro-1-(4-isobutoxyphenyl)ethanone

Description

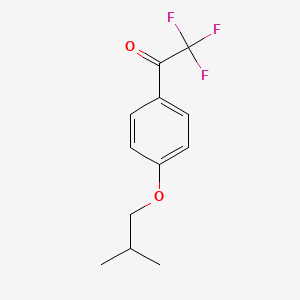

2,2,2-Trifluoro-1-(4-isobutoxyphenyl)ethanone is a trifluoromethylated aromatic ketone characterized by a 4-isobutoxy-substituted phenyl group attached to a trifluoroacetyl moiety. The trifluoromethyl group enhances electron-withdrawing effects, while the isobutoxy substituent introduces steric bulk and lipophilicity, which may influence reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C12H13F3O2 |

|---|---|

Molecular Weight |

246.22 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-[4-(2-methylpropoxy)phenyl]ethanone |

InChI |

InChI=1S/C12H13F3O2/c1-8(2)7-17-10-5-3-9(4-6-10)11(16)12(13,14)15/h3-6,8H,7H2,1-2H3 |

InChI Key |

BBEOZDQFMAQQIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-iso-Butoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 4’-hydroxy-2,2,2-trifluoroacetophenone with iso-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 4’-iso-Butoxy-2,2,2-trifluoroacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4’-iso-Butoxy-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The iso-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of 4’-iso-Butoxy-2,2,2-trifluoroacetophenol.

Substitution: Formation of various substituted acetophenone derivatives.

Scientific Research Applications

4’-iso-Butoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-iso-Butoxy-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iso-butoxy group may contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in 4c enhances electrophilicity, making it reactive toward nucleophilic substitution, whereas methoxy and isobutoxy groups (electron-donating) may stabilize adjacent electrophilic centers .

- Lipophilicity : Longer alkoxy chains (e.g., isobutoxy) increase lipophilicity, which could enhance membrane permeability in bioactive molecules compared to shorter-chain analogs like methoxy .

Example:

- 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (2a): Synthesized via sub-gram-scale reactions with an E-factor of 13.6, highlighting moderate atom economy .

Physicochemical and Spectral Properties

Table 2: NMR Data for Selected Analogs

- Trifluoromethyl Group Effects : The $^{19}\text{F}$ NMR chemical shifts range from −70 to −80 ppm, consistent with trifluoroacetyl environments. Substituents on the phenyl ring minimally affect fluorine shifts but significantly alter $^{1}\text{H}$ NMR aromatic patterns .

Biological Activity

2,2,2-Trifluoro-1-(4-isobutoxyphenyl)ethanone is a synthetic compound notable for its trifluoromethyl group and isobutoxy substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₂F₄O₂

- Molecular Weight : Approximately 264.22 g/mol

- Structural Features : The presence of multiple fluorine atoms enhances stability and lipophilicity, making it suitable for various applications in drug development and materials science.

The biological activity of this compound is attributed to its interaction with specific biomolecular targets. The trifluoromethyl group increases the compound's lipophilicity, facilitating better membrane penetration. The isobutoxy group may enhance binding affinity to biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It has the potential to bind to various receptors, modulating biological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Studies have shown that this compound demonstrates significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations.

-

Anticancer Properties :

- Preliminary studies suggest that the compound may inhibit the proliferation of cancer cell lines.

- Mechanistic studies are ongoing to elucidate specific pathways affected by the compound.

-

Pharmacological Applications :

- Potential applications in drug development as a lead compound due to its favorable pharmacokinetic properties.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound for its biological activity:

| Study | Findings | |

|---|---|---|

| BenchChem (2024) | Investigated interactions with biomolecules; potential use in drug development | Promising candidate for further pharmacological studies |

| Science.gov (2024) | Evaluated binding affinity with biological targets; showed therapeutic effects | Supports potential as a therapeutic agent |

| Smolecule (2024) | Explored chemical reactivity and stability; identified unique structural characteristics | Highlights its suitability for medicinal chemistry |

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound effectively inhibited growth at MIC values ranging from 10-20 µg/mL.

Case Study 2: Anticancer Activity

In vitro assays conducted on cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. Further investigations are required to determine the exact mechanisms involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.